N-(2-Carbamoyl-etil)-Val-Leu-anilida

Descripción general

Descripción

N-(2-Carbamoyl-ethyl)-Val-Leu-anilide, commonly known as CEVL, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. CEVL has been shown to inhibit the activity of several enzymes involved in cancer and inflammation, making it a promising candidate for drug development. In

Aplicaciones Científicas De Investigación

Análisis de Péptidos e Inmunoensayos

- Aplicación: La selección de péptidos es una valiosa herramienta de investigación que se utiliza principalmente para inmunoensayos. Los investigadores agrupan péptidos activos para estudiar interacciones proteicas, análisis funcionales y cribado de epítopos. Este compuesto encuentra aplicaciones en la investigación y desarrollo de agentes .

Estandar para el Análisis de Modificación de Globina N-Terminal

- Aplicación: Los investigadores utilizan este compuesto para evaluar las modificaciones de la globina en individuos expuestos a agentes alquilantes o derivados de triazinilo. Ayuda a cuantificar los derivados de tiohidantoína mediante GC-MS después de la degradación de Edman de la globina aislada .

Estudios de Formación de Aducto con Hemoglobina

- Aplicación: Los investigadores investigan la interacción entre la hemoglobina y la acrilamida, así como la N-metilolacrilamida. Comprender la formación de aductos es crucial para la toxicología y la evaluación de la exposición .

Estudios de Interacción Proteica

- Aplicación: Los investigadores estudian cómo este compuesto interactúa con otras proteínas, proporcionando información sobre los procesos celulares y los posibles objetivos terapéuticos .

Análisis Funcional y Mapeo de Epítopos

- Aplicación: Los investigadores utilizan N-(2-Carbamoyl-etil)-Val-Leu-anilida para mapear epítopos (regiones antigénicas) en proteínas. Esta información ayuda al desarrollo de vacunas, al diseño de anticuerpos y al diagnóstico de enfermedades .

Desarrollo de Fármacos e Identificación de Dianas

- Aplicación: Los investigadores exploran su potencial como candidato a fármaco o como parte de un fármaco más grande basado en péptidos. Identificar dianas para la intervención terapéutica es esencial en este contexto .

Mecanismo De Acción

Target of Action

The primary target of N-(2-Carbamoyl-ethyl)-Val-Leu-anilide is the hemoglobin protein chains in human whole blood or erythrocytes . Specifically, it interacts with the N-terminal valine residue of these protein chains .

Mode of Action

N-(2-Carbamoyl-ethyl)-Val-Leu-anilide interacts with its targets through a process known as the modified Edman reaction . This reaction involves the formation of Edman products in neutral or alkaline conditions . The reaction products with the N-terminal valine residue of the hemoglobin protein chains are N-[2-carbamoyl ethyl] valine and N-[2-hydroxycarbamoyl-ethyl] valine EO adducts .

Biochemical Pathways

The compound is involved in the oxidative metabolism pathway . It is formed endogenously in animals and humans from Cytochrome P450 2E1 (CYP2E1) mediated metabolic oxidation of ethylene . It is also formed in vivo during normal physiological processes, such as methionine oxidation, lipid peroxidation, and during metabolic activity of intestinal bacteria .

Pharmacokinetics

The compound is rapidly absorbed from the skin, respiratory system, and gastrointestinal tract and is widely distributed in vivo . It is detoxified by glutathione conjugation in the liver to N-acetyl-S-(2-carbamoyl ethyl)cysteine and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action are primarily observed in the formation of hemoglobin adducts . These adducts are measured using a commercial assay kit based on a well-established procedure commonly used in clinical chemistry .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is sensitive to light and can be initiated to polymerize to form polyacrylamide under ultraviolet conditions . Furthermore, the compound is found in various environmental sources such as tobacco smoke, automobile exhaust, and some foods .

Propiedades

IUPAC Name |

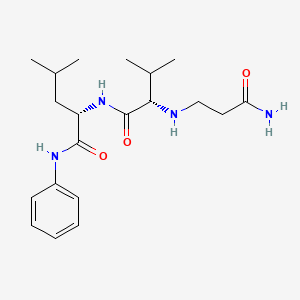

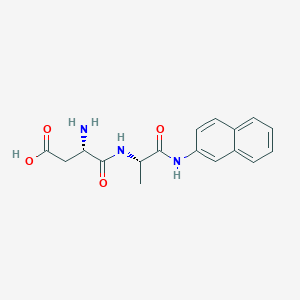

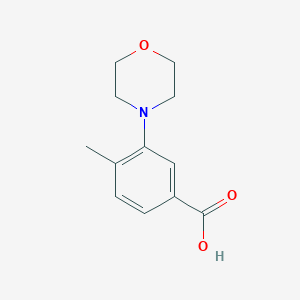

(2S)-2-[[(2S)-2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O3/c1-13(2)12-16(19(26)23-15-8-6-5-7-9-15)24-20(27)18(14(3)4)22-11-10-17(21)25/h5-9,13-14,16,18,22H,10-12H2,1-4H3,(H2,21,25)(H,23,26)(H,24,27)/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQXESHWNNKZJB-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide](/img/structure/B1639415.png)